3-Phenoxy-1,2-propanediol

Description

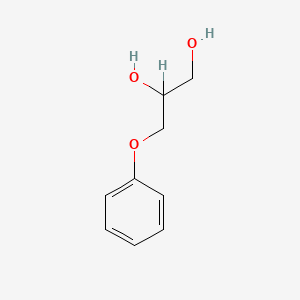

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQIYTUXOKTMDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870597 | |

| Record name | 1-Phenoxy-2,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |

| Record name | Phenylglyceryl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00002 [mmHg] | |

| Record name | Phenylglyceryl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

538-43-2, 16354-93-1, 92768-70-2 | |

| Record name | 3-Phenoxy-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylglyceryl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Threo-1-phenylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016354931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Phenyloxy)-2-hydroxypropylagarose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092768702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-PHENOXY-1,2-PROPANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenoxy-2,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenoxypropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOXYPROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38D39W41IJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical characteristics of 3-phenoxypropane-1,2-diol

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Phenoxypropane-1,2-diol

Prepared by: Gemini, Senior Application Scientist

Abstract

3-Phenoxypropane-1,2-diol (CAS No: 538-43-2), a key organic intermediate and reference standard, holds significant relevance in the pharmaceutical sciences, particularly in the synthesis of β-adrenergic blocking agents and as a characterized impurity in drug products. A comprehensive understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure its effective application in synthesis, formulation, and analytical methodology. This guide provides a detailed examination of the core , outlines authoritative experimental protocols for their determination, and discusses the implications of these properties on pharmaceutical development. By synthesizing technical data with field-proven insights, this document serves as an essential resource for professionals engaged in drug discovery and development.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis. 3-Phenoxypropane-1,2-diol is an aromatic ether derivative of glycerol.

Nomenclature and Identification

The compound is systematically named 3-phenoxypropane-1,2-diol. It is also known by several synonyms, reflecting its common use and chemical lineage.[1] Key identifiers are summarized in Table 1 for rapid reference.

Table 1: Chemical Identifiers for 3-Phenoxypropane-1,2-diol

| Identifier | Value | Source(s) |

| CAS Number | 538-43-2 | [2][3][4] |

| Molecular Formula | C₉H₁₂O₃ | [2][3][4] |

| Molecular Weight | 168.19 g/mol | [2][3][4] |

| IUPAC Name | 3-phenoxypropane-1,2-diol | |

| Synonyms | Phenylglyceryl ether, Antodyne, Glycerol α-monophenyl ether | [1] |

| InChI Key | FNQIYTUXOKTMDM-UHFFFAOYSA-N | |

| SMILES | C1=CC=C(C=C1)OCC(CO)O |

Molecular Structure and Functional Groups

The structure of 3-phenoxypropane-1,2-diol features three key functional groups that dictate its chemical behavior and physical properties: a phenyl ring, an ether linkage, and a vicinal diol (glycol) moiety. The presence of two hydroxyl groups and an ether oxygen allows for significant hydrogen bonding, which profoundly influences properties like boiling point and solubility.

Caption: Chemical structure of 3-phenoxypropane-1,2-diol with key functional groups highlighted.

Core Physicochemical Properties

The interplay of the molecule's functional groups gives rise to its unique set of physicochemical properties. These properties are critical predictors of its behavior in both chemical reactions and biological systems. A summary of these quantitative characteristics is provided in Table 2.

Table 2: Summary of Key Physicochemical Properties of 3-Phenoxypropane-1,2-diol

| Property | Value | Significance in Drug Development | Source(s) |

| Appearance | White to off-white crystalline solid | Affects handling, formulation, and purity assessment | [2][5][6] |

| Melting Point | 54 - 57 °C | Indicator of purity; relevant for manufacturing processes | [2][6] |

| Boiling Point | 315 °C (at 760 mmHg) | Defines physical state and purification conditions (distillation) | [2][4][6][7] |

| Solubility | Very slightly soluble in water; soluble in alcohol | Crucial for formulation, dissolution rate, and bioavailability | [2] |

| Density | 1.225 g/cm³ | Important for formulation and process engineering | [2][6] |

| pKa (predicted) | 13.61 ± 0.20 | Indicates acidity of hydroxyl groups; influences ionization state | [2][6] |

| logP (o/w) | 0.7 | Measures lipophilicity; predicts membrane permeability and ADME | [4] |

| Vapor Pressure | 0.00019 mmHg at 25°C | Relates to volatility and stability during storage | [2] |

Melting and Boiling Point Analysis

The melting point of 54-57 °C is characteristic of a low-molecular-weight organic solid and serves as a reliable indicator of purity; impurities typically depress and broaden this range. The high boiling point of 315 °C is a direct consequence of the molecule's ability to form strong intermolecular hydrogen bonds via its two hydroxyl groups, requiring significant thermal energy to transition into the vapor phase.[2][4][7]

Solubility Profile

3-Phenoxypropane-1,2-diol is described as very slightly soluble in water but soluble in alcohols.[2] This dual character arises from the hydrophobic nature of the phenyl ring and the hydrophilic nature of the diol moiety. The glycol group can engage in hydrogen bonding with water, but the large, nonpolar phenyl group limits overall aqueous solubility. This amphiphilic nature is critical for its behavior in biological systems and for designing appropriate solvent systems for synthesis and formulation.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible lipid (n-octanol) and aqueous phase. With a logP value of approximately 0.7, 3-phenoxypropane-1,2-diol is predominantly hydrophilic.[4] This value suggests that while it has some capacity to cross lipid membranes, it will favor partitioning into aqueous environments. In drug development, a logP in this range often correlates with good absorption and distribution characteristics.[8]

Acidity (pKa)

The predicted pKa of 13.61 is attributed to the hydroxyl protons.[2][6] This value indicates that the molecule is a very weak acid, similar to other alcohols. At physiological pH (~7.4), the hydroxyl groups will be fully protonated and neutral. This is a critical consideration, as the ionization state of a molecule dramatically affects its solubility, permeability, and interaction with biological targets.[8]

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The key spectral features for 3-phenoxypropane-1,2-diol are consistent with its constituent functional groups.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring (typically in the δ 6.8-7.3 ppm region), signals for the diastereotopic protons of the -CH₂-O- group, a multiplet for the -CH(OH)- proton, and signals for the protons of the primary alcohol (-CH₂OH) and the two hydroxyl groups. The proximity of the ether oxygen deshields adjacent protons, causing a downfield shift.[9]

-

¹³C NMR Spectroscopy : The carbon spectrum will display signals for the aromatic carbons, with the carbon attached to the ether oxygen appearing further downfield. The two carbons of the diol and the methylene carbon of the ether linkage will appear in the aliphatic region (typically δ 60-80 ppm).[9][10]

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong, broad absorption band in the 3200-3500 cm⁻¹ region, indicative of O-H stretching from the hydrogen-bonded diol group.[11] A strong absorption corresponding to the C-O-C asymmetric stretch of the aryl ether is expected around 1200-1300 cm⁻¹.[9][12]

-

Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 168 should be observable. Common fragmentation patterns would involve cleavage of the C-C bond adjacent to the oxygen atoms and loss of water from the diol.[13] The fragmentation will also likely involve the phenoxy group, leading to characteristic ions such as the phenoxy radical (m/z = 93) or the phenol cation (m/z = 94).[7]

Authoritative Experimental Protocols

To ensure data integrity and reproducibility, the determination of physicochemical properties must follow standardized, validated protocols.

Melting Point Determination (Capillary Method)

This protocol is a standard method for determining the melting point range of a crystalline solid.[14]

-

Sample Preparation : A small amount of finely powdered, dry 3-phenoxypropane-1,2-diol is packed into a capillary tube to a height of 1-2 mm.

-

Apparatus Setup : The capillary tube is placed in a calibrated melting point apparatus alongside a thermometer.

-

Heating : The apparatus is heated rapidly to about 15-20 °C below the expected melting point (approx. 55 °C).

-

Measurement : The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Data Recording : The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium solubility and is referenced by regulatory bodies like the USP.[15][16]

Caption: Workflow for the Shake-Flask Method of solubility determination.

LogP Determination (HPLC Method)

The HPLC method, described in OECD Guideline 117, is a reliable and efficient alternative to the shake-flask method for determining logP.[17][18]

-

System Setup : A reverse-phase HPLC system with a C18 column is used. The mobile phase is typically a mixture of methanol and water.

-

Calibration : A series of reference compounds with known logP values are injected to create a calibration curve of log k (logarithm of the retention factor) versus logP.

-

Sample Analysis : A solution of 3-phenoxypropane-1,2-diol is injected into the system under the same isocratic conditions. Its retention time is measured in duplicate.

-

Calculation : The retention factor (k) for the test compound is calculated from its retention time and the column dead time.

-

Determination : The logP of 3-phenoxypropane-1,2-diol is determined by interpolating its log k value onto the calibration curve.

Implications for Pharmaceutical Development

The physicochemical properties of a molecule are not merely academic data points; they are critical determinants of its potential as a therapeutic agent or its suitability as an intermediate.[5][8]

Caption: Relationship between key physicochemical properties and their influence on ADME.

-

Absorption : The compound's low molecular weight, balanced hydrophilicity (logP ~0.7), and neutral state at physiological pH are all favorable for good oral absorption via passive diffusion.[8] Its slight aqueous solubility ensures it can dissolve in gastrointestinal fluids, a prerequisite for absorption.

-

Distribution : The hydrophilic nature suggests that the volume of distribution (Vd) would likely be moderate, with less extensive partitioning into adipose tissues compared to highly lipophilic compounds.[8]

-

Metabolism : The ether linkage and aliphatic hydroxyl groups are potential sites for metabolic transformation by cytochrome P450 enzymes (e.g., O-dealkylation) and phase II conjugation reactions (e.g., glucuronidation).

-

Formulation : The diol (glycerol) moiety can be leveraged in formulation. Glycerol and its derivatives are widely used as solvents, humectants, and stabilizers in various dosage forms, from oral liquids to topical creams.[19][20] This inherent structural feature may impart favorable formulation characteristics.

Safety and Handling

According to available Safety Data Sheets (SDS), 3-phenoxypropane-1,2-diol is not classified under GHS for major hazards but requires standard laboratory precautions.[2][4][7]

-

Personal Protective Equipment (PPE) : Wear safety goggles, impervious gloves, and a lab coat.[2][4]

-

Handling : Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[2][4]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

-

First Aid : In case of contact, wash skin with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.[2][4]

Conclusion

3-Phenoxypropane-1,2-diol possesses a well-defined set of physicochemical properties that are largely dictated by its phenyl, ether, and vicinal diol functional groups. Its balanced hydrophilicity, moderate melting point, and high boiling point are key characteristics that influence its synthesis, purification, and application. For drug development professionals, these properties suggest favorable ADME characteristics, such as good potential for oral absorption, and provide a solid foundation for its use in formulation and as a critical intermediate in organic synthesis. The application of standardized protocols for characterization is essential for ensuring the quality and consistency required in the pharmaceutical industry.

References

- 1. Glycerol as a Carrier in Targeted Drug Delivery Systems [eureka.patsnap.com]

- 2. echemi.com [echemi.com]

- 3. Solubility Measurements | USP-NF [uspnf.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. mdpi.com [mdpi.com]

- 6. biorelevant.com [biorelevant.com]

- 7. 3-Phenoxy-1,2-propanediol | C9H12O3 | CID 10857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. clinicalpub.com [clinicalpub.com]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. This compound(538-43-2) 13C NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. researchgate.net [researchgate.net]

- 17. oecd.org [oecd.org]

- 18. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 19. nbinno.com [nbinno.com]

- 20. researchgate.net [researchgate.net]

3-Phenoxy-1,2-propanediol synthesis pathways and mechanisms

An In-Depth Technical Guide to the Synthesis of 3-Phenoxy-1,2-propanediol: Pathways, Mechanisms, and Practical Insights

Introduction

This compound (CAS 538-43-2), also known as Phenyl Glyceryl Ether, is a versatile organic compound characterized by a phenoxy group attached to a propanediol backbone.[1][2] This structure imparts a unique combination of properties, making it a valuable ingredient in a multitude of applications. It typically appears as a white crystalline solid or a colorless to pale yellow liquid and is soluble in water and various organic solvents.[1][3] In the pharmaceutical and cosmetic industries, it serves as a solvent, emollient, preservative, and fragrance component, valued for its antimicrobial properties and ability to enhance formulation stability.[3][4] Furthermore, it functions as a crucial intermediate in the synthesis of more complex molecules, including various drug substances.[3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core synthetic pathways to this compound. As a Senior Application Scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying reaction mechanisms, the rationale behind experimental choices, and practical, field-proven insights into process optimization. We will dissect the most prevalent synthetic strategies, from direct phenoxide-epoxide ring-opening to multi-step routes involving glycidyl ether intermediates, and conclude with an overview of emerging green chemistry approaches.

Part 1: The Direct Phenoxide-Epoxide Ring-Opening Strategy: Reaction of Phenol and Glycidol

The most direct and atom-economical approach to synthesizing this compound is the ring-opening of glycidol with phenol. This pathway is favored for its simplicity and efficiency, proceeding via a base-catalyzed nucleophilic addition.

Reaction Mechanism

The core of this synthesis lies in the nucleophilic attack of a phenoxide ion on the epoxide ring of glycidol. Phenol itself is a weak nucleophile; therefore, a base is required to deprotonate the hydroxyl group, generating the significantly more nucleophilic phenoxide anion. This anion then attacks one of the electrophilic carbons of the epoxide ring.

Under basic or neutral conditions, the reaction follows an SN2 mechanism. The nucleophile (phenoxide) preferentially attacks the less sterically hindered terminal carbon atom of the glycidol epoxide ring. This regioselectivity leads to the formation of the desired 1-phenoxy-substituted product, which upon workup yields this compound.

Caption: Base-catalyzed ring-opening of glycidol by phenol.

The Critical Role of Catalysis

The use of a catalyst is essential for achieving a practical reaction rate. Alkaline metal hydroxides, such as sodium hydroxide (NaOH), are highly effective and widely used.[5][6]

-

Causality of Choice: Sodium hydroxide is inexpensive, readily available, and potent enough to quantitatively convert phenol to its phenoxide salt, thereby maximizing the concentration of the active nucleophile. Using only catalytic amounts of NaOH is often sufficient, as the hydroxide ion is regenerated during the protonation step of the reaction workup.[5] The reaction can be effectively conducted in water, which acts as a solvent and proton source, presenting a greener alternative to organic solvents.[5]

Experimental Protocol: Synthesis via Phenol and Glycidol

The following protocol is a representative example for the synthesis of 3-aryloxy-1,2-propanediols, adapted from established literature.[5]

Materials:

-

Phenol

-

(S)-Glycidol

-

Sodium Hydroxide (NaOH)

-

Water (deionized)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of phenol (1.0 eq) in water, add a catalytic amount of sodium hydroxide (e.g., 0.05-0.1 eq).

-

Reagent Addition: Stir the mixture at room temperature until the phenol has dissolved and formed the sodium phenoxide salt. Add (S)-glycidol (1.0-1.2 eq) to the solution.

-

Reaction: Heat the mixture to a specified temperature (e.g., 50-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within several hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the solution with a dilute acid (e.g., 1M HCl) to a pH of ~7.

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate.

-

Washing: Combine the organic layers and wash with water and then with brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield pure this compound.

Caption: Experimental workflow for PPD synthesis from phenol and glycidol.

Process Optimization and Data

The efficiency of this synthesis is highly dependent on reaction parameters. A comparative analysis highlights the impact of catalyst choice and reaction conditions.

| Parameter | Condition | Effect on Yield/Selectivity | Reference |

| Catalyst | Homogeneous (NaOH, KOH) | Excellent yields, readily available, cost-effective. | [5][6] |

| Heterogeneous (Basic resins) | Can simplify catalyst removal, may require higher temperatures. | [6] | |

| Solvent | Water | Green solvent, good for phenoxide solubility, practical. | [5] |

| Aprotic Polar (DMF, DMSO) | Can accelerate SN2 reactions but are harder to remove. | N/A | |

| Temperature | 50-100°C | Higher temperatures increase reaction rate but may promote side reactions like glycidol polymerization. | [7] |

| Stoichiometry | Slight excess of glycidol | Can drive the reaction to completion but may complicate purification. | N/A |

Part 2: The Phenyl Glycidyl Ether Intermediate Strategy

An alternative, highly controlled two-step pathway involves the initial synthesis of Phenyl Glycidyl Ether (PGE) followed by its hydrolysis. This route is particularly valuable for producing high-purity and enantiomerically pure this compound.

Step 1: Synthesis of Phenyl Glycidyl Ether (PGE)

PGE is typically synthesized via the reaction of phenol with epichlorohydrin in the presence of a strong base.

Mechanism: The reaction proceeds in two key stages. First, the phenoxide ion acts as a nucleophile, attacking the primary carbon of epichlorohydrin and displacing the chloride ion. This forms an intermediate chlorohydrin ether. Second, the base abstracts the proton from the hydroxyl group of the chlorohydrin, creating an alkoxide which then undergoes an intramolecular SN2 reaction, displacing the chloride and forming the epoxide ring of PGE.[8]

Caption: Mechanism for Phenyl Glycidyl Ether (PGE) synthesis.

Step 2: Hydrolysis of Phenyl Glycidyl Ether

The final step is the ring-opening of the PGE epoxide to form the diol. This can be achieved through chemical or enzymatic hydrolysis.

Chemical Hydrolysis: This is typically performed under acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the epoxide oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis involves direct attack of a hydroxide ion on an epoxide carbon. While effective, these methods often require harsh conditions and produce a racemic mixture of the product.

Enantioselective Enzymatic Hydrolysis: For pharmaceutical applications where a single enantiomer is required, enzymatic hydrolysis is the superior method. Epoxide hydrolases (EHs) are enzymes that catalyze the stereospecific addition of water to an epoxide, producing a chiral diol with high enantiomeric excess (e.e.).[9]

-

Trustworthiness of Method: This biocatalytic approach is a self-validating system for producing high-purity enantiomers. The enzyme's active site is exquisitely shaped to bind and hydrolyze one enantiomer of a racemic starting material (kinetic resolution) or to open the epoxide in a stereospecific manner, leading to a single enantiomeric product. For example, an epoxide hydrolase from Bacillus sp. Z018 has been shown to catalyze the stereospecific hydrolysis of (R)-phenyl glycidyl ether to generate (R)-3-phenoxy-1,2-propanediol with an enantiomeric excess of 96.3%.[9]

Experimental Protocol: Enantioselective Enzymatic Hydrolysis of PGE

This protocol is based on the biotransformation of PGE using a whole-cell catalyst.[9]

Materials:

-

(R)-Phenyl Glycidyl Ether

-

Phosphate buffer (e.g., pH 7.5)

-

Bacillus sp. Z018 cells (or other suitable epoxide hydrolase source)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Biocatalyst Preparation: Cultivate the microbial strain (e.g., Bacillus sp. Z018) under optimized fermentation conditions (e.g., 35°C, pH 7.5) to induce the expression of epoxide hydrolase.[9] Harvest the cells by centrifugation.

-

Reaction Setup: Resuspend the harvested cells in a phosphate buffer to a desired cell density. Place the suspension in a temperature-controlled shaker.

-

Substrate Addition: Add (R)-Phenyl Glycidyl Ether to the cell suspension. The substrate can be added neat or dissolved in a co-solvent to improve dispersion.

-

Biotransformation: Incubate the reaction mixture under controlled temperature and agitation (e.g., 30°C, 200 rpm) for a set period (e.g., 12-24 hours).

-

Monitoring: Monitor the conversion of PGE and the formation of the diol product by chiral HPLC.

-

Workup: After the reaction, centrifuge the mixture to remove the cells.

-

Extraction: Extract the supernatant with ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the product by column chromatography to obtain enantiomerically pure (R)-3-phenoxy-1,2-propanediol.

Data Comparison: Chemical vs. Enzymatic Hydrolysis

| Feature | Chemical Hydrolysis (Acid/Base) | Enzymatic Hydrolysis (Epoxide Hydrolase) |

| Stereoselectivity | Produces racemic mixture (0% e.e.) | High enantioselectivity (>95% e.e. often achievable) |

| Reaction Conditions | Often requires elevated temperatures and harsh pH. | Mild conditions (near-neutral pH, room/moderate temp.). |

| Byproducts | Risk of side reactions (e.g., polymerization). | Highly specific, minimal byproducts. |

| Yield | Can be high, but of a racemic product. | Biotransformation yield can be moderate to high (e.g., 45.8%).[9] |

| Suitability | General purpose synthesis. | Pharmaceutical and fine chemical synthesis requiring chiral purity. |

Part 3: Alternative and Green Chemistry Approaches

Research continues to explore more sustainable pathways that minimize the use of hazardous reagents like epichlorohydrin and glycidol.

Synthesis from Glycerol Carbonate

A promising green alternative involves the reaction of phenol with glycerol carbonate, a bio-based derivative of glycerol.[10] The proposed mechanism suggests that under thermal conditions, glycerol carbonate can decarboxylate to form glycidol in situ. This in situ generated glycidol can then react with phenol as described in Part 1. This method avoids handling neat glycidol, which is a toxic and reactive substance. The reaction can be catalyzed by heterogeneous catalysts like MgO, which are easily separable and reusable.[10]

Part 4: Comparative Analysis and Conclusion

The choice of synthetic pathway for this compound depends heavily on the desired product specifications, scale, and cost considerations.

| Pathway | Key Features | Advantages | Disadvantages |

| Phenol + Glycidol | 1-step, base-catalyzed | High atom economy, direct, simple. | Requires handling of toxic glycidol; produces racemic product. |

| PGE Intermediate | 2-step: PGE synthesis + Hydrolysis | Highly controlled; allows for enantioselective synthesis via enzymatic hydrolysis. | Lower atom economy, more steps, uses hazardous epichlorohydrin. |

| Phenol + Glycerol Carbonate | 1-step, thermal, catalytic | Uses a bio-based feedstock, avoids handling neat glycidol (greener). | May require higher temperatures; mechanism can be complex. |

References

- 1. CAS 538-43-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H12O3 | CID 10857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. matangiindustries.com [matangiindustries.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. A novel enantioselective epoxide hydrolase for (R)-phenyl glycidyl ether to generate (R)-3-phenoxy-1,2-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

A Guide to the Spectral Analysis of 3-Phenoxy-1,2-propanediol for Pharmaceutical and Research Applications

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-Phenoxy-1,2-propanediol (CAS 538-43-2), a compound of interest in pharmaceutical development and chemical research. Herein, we will explore the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this molecule, offering insights into the experimental considerations and interpretation of the resulting spectra. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this and similar molecules.

Introduction

This compound is an aromatic glycerol ether with a molecular formula of C₉H₁₂O₃ and a molecular weight of 168.19 g/mol [1]. Its structure, comprising a phenyl ring, an ether linkage, and a diol, gives rise to a unique spectral fingerprint that can be definitively characterized using a combination of modern analytical techniques. Understanding these spectral features is paramount for confirming the identity, purity, and structure of the compound in various applications, from quality control in manufacturing to metabolism studies in drug development.

This guide will be structured to provide not just the spectral data, but also the underlying principles and rationale for the observed spectral patterns. We will delve into the nuances of sample preparation, experimental setup, and data interpretation for ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Molecular Structure and Spectroscopic Overview

To fully appreciate the spectral data, it is essential to first visualize the molecular structure of this compound and consider the different chemical environments of its atoms.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide invaluable information about the connectivity and chemical environment of the atoms.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Apply a 90° pulse and an appropriate relaxation delay.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Employ proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.

-

A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aliphatic protons of the propanediol backbone, and the hydroxyl protons.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (ortho) | ~6.9-7.0 | Doublet or Multiplet | 2H |

| Aromatic (meta) | ~7.2-7.3 | Triplet or Multiplet | 2H |

| Aromatic (para) | ~6.8-6.9 | Triplet or Multiplet | 1H |

| H-2 (CH-OH) | ~3.9-4.1 | Multiplet | 1H |

| H-3 (CH₂-OAr) | ~3.9-4.0 | Multiplet | 2H |

| H-1 (CH₂-OH) | ~3.7-3.8 | Multiplet | 2H |

| Hydroxyl (OH) | Variable (broad singlet) | Broad Singlet | 2H |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.

Interpretation:

-

Aromatic Region (6.8-7.3 ppm): The signals for the five protons on the phenyl ring will appear in this region. The protons ortho and para to the electron-donating ether group are expected to be shifted slightly upfield compared to the meta protons.

-

Aliphatic Region (3.7-4.1 ppm): The three sets of protons on the propanediol backbone will resonate in this range. The H-2 proton, being attached to a carbon bearing a hydroxyl group and adjacent to the ether-linked methylene group, will likely appear as a complex multiplet due to coupling with the protons on C-1 and C-3. The H-1 and H-3 protons will also be multiplets.

-

Hydroxyl Protons: The chemical shift of the two hydroxyl protons is highly variable and depends on factors like concentration, temperature, and solvent. They often appear as a broad singlet and may exchange with deuterium if D₂O is added to the sample, causing the signal to disappear.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will display a total of seven signals, corresponding to the seven unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-aromatic (ipso) | ~158 |

| C-aromatic (meta) | ~129 |

| C-aromatic (para) | ~121 |

| C-aromatic (ortho) | ~114 |

| C-2 (CH-OH) | ~70-72 |

| C-3 (CH₂-OAr) | ~69-71 |

| C-1 (CH₂-OH) | ~63-65 |

Interpretation:

-

Aromatic Carbons: The carbon attached to the ether oxygen (ipso-carbon) will be the most downfield of the aromatic signals. The other aromatic carbons will appear in the typical range of 110-130 ppm.

-

Aliphatic Carbons: The carbons of the propanediol chain will be found in the 60-75 ppm region. The carbon bearing the primary alcohol (C-1) will be the most upfield of the three, while the carbons C-2 and C-3 will have similar chemical shifts due to the influence of the adjacent oxygen atoms.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to O-H, C-H (aromatic and aliphatic), C-O, and C=C bonds.

Experimental Protocol: FTIR Analysis

For a viscous liquid or solid like this compound, Attenuated Total Reflectance (ATR) is a convenient sampling technique.

-

Sample Preparation: Place a small amount of the neat sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

-

IR Spectral Analysis

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3600-3200 | O-H stretch (alcohol) | Strong, Broad |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 3000-2850 | C-H stretch (aliphatic) | Medium |

| 1600 & 1480 | C=C stretch (aromatic ring) | Medium |

| 1250-1200 | C-O stretch (aryl ether) | Strong |

| 1100-1000 | C-O stretch (alcohol) | Strong |

Interpretation:

-

O-H Stretch: A prominent, broad absorption band in the region of 3600-3200 cm⁻¹ is a clear indication of the hydroxyl groups. The broadening is due to hydrogen bonding.

-

C-H Stretches: The region between 3100 cm⁻¹ and 2850 cm⁻¹ will contain sharp peaks corresponding to both aromatic and aliphatic C-H stretching vibrations.

-

C=C Aromatic Stretch: Absorptions around 1600 cm⁻¹ and 1480 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the phenyl ring.

-

C-O Stretches: Strong absorption bands in the "fingerprint region" between 1250 cm⁻¹ and 1000 cm⁻¹ are indicative of the C-O stretching vibrations of the aryl ether and the alcohol functionalities.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile molecules like this compound.

Experimental Protocol: EI-MS Analysis

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation to produce a series of smaller, charged fragments.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Mass Spectral Analysis

The mass spectrum of this compound will show a molecular ion peak (if stable enough to be observed) and several characteristic fragment ions.

Key Expected Fragments:

| m/z | Proposed Fragment | Notes |

| 168 | [C₉H₁₂O₃]⁺• | Molecular Ion (M⁺•) |

| 94 | [C₆H₅OH]⁺• | Phenol radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 74 | [C₃H₆O₂]⁺• | Glycerol fragment |

Fragmentation Pathway:

The fragmentation of this compound under EI conditions is expected to be driven by the presence of the ether and alcohol functional groups.

Caption: Proposed primary fragmentation pathways for this compound in EI-MS.

Interpretation:

-

Molecular Ion (m/z 168): The peak corresponding to the molecular weight of the compound may be observed, although it might be weak due to the facile fragmentation of alcohols and ethers[1].

-

Base Peak (m/z 94): The most intense peak in the spectrum (the base peak) is often observed at m/z 94. This corresponds to the phenol radical cation, formed by the cleavage of the C-O bond between the propanediol side chain and the phenyl ring, followed by a hydrogen rearrangement.

-

Phenyl Cation (m/z 77): Loss of a hydroxyl radical from the phenol fragment (m/z 94) can lead to the formation of the phenyl cation at m/z 77.

-

Glycerol Fragment (m/z 74): Cleavage of the ether bond can also result in the formation of a fragment corresponding to the propanediol portion of the molecule.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity of the carbon and hydrogen framework. IR spectroscopy confirms the presence of the key hydroxyl, ether, and aromatic functional groups. Mass spectrometry provides the molecular weight and a characteristic fragmentation pattern that further corroborates the proposed structure.

This guide has outlined the fundamental principles, experimental considerations, and expected spectral data for the analysis of this compound. By understanding these analytical techniques and their application to this molecule, researchers and drug development professionals can confidently identify and characterize this compound, ensuring the integrity and quality of their work.

References

potential research applications of 3-Phenoxy-1,2-propanediol

An In-depth Technical Guide to the Research Applications of 3-Phenoxy-1,2-propanediol: A Versatile Scaffold for Drug Discovery

Abstract

This compound (CAS: 538-43-2), a seemingly simple aryl glyceryl ether, represents a foundational chemical scaffold with significant, yet largely untapped, potential in medicinal chemistry and pharmacological research.[1][2] While it has found utility in the cosmetics and personal care industries as a solvent, preservative, and humectant, its true value for researchers lies in its structural relationship to a class of well-established centrally-acting drugs.[1][2] This technical guide moves beyond its current applications to explore its potential as a parent structure for the development of novel therapeutics. We will dissect the pharmacophore, propose avenues for lead optimization, and provide validated experimental workflows for screening new chemical entities derived from this versatile core.

Core Compound Analysis: this compound

This compound is an organic compound featuring a phenoxy group linked to a propanediol backbone.[1] Its physical and chemical properties make it an attractive starting point for synthetic chemistry programs.

| Property | Value | Source |

| CAS Number | 538-43-2 | [3] |

| Molecular Formula | C₉H₁₂O₃ | [3] |

| Molecular Weight | 168.19 g/mol | |

| Appearance | White to light yellow powder or crystal | [1][2] |

| Solubility | Soluble in water, DMSO, Methanol, Chloroform | [1][2] |

| Known Properties | Antimicrobial, humectant, solvent | [1][2] |

The presence of two hydroxyl groups and an ether linkage provides multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

The Aryl Glyceryl Ether Pharmacophore: A Gateway to Bioactivity

The therapeutic potential of this compound is best understood by examining its structurally related analogs, which have established clinical utility. These compounds share the same core but differ in the substitution pattern on the phenyl ring, demonstrating how minor modifications can dramatically influence biological activity.

Figure 1: The Aryl Glyceryl Ether pharmacophore and its bioactive derivatives.

Mephenesin: The Skeletal Muscle Relaxant Analog

Mephenesin (3-(2-methylphenoxy)propane-1,2-diol) is a centrally-acting muscle relaxant.[4][5] Its mechanism involves the depression of the central nervous system, specifically by inhibiting polysynaptic reflexes in the spinal cord and brainstem.[4] This action reduces muscle tension and spasms without directly affecting the muscle fibers.[4][6] Evidence also suggests Mephenesin may act as an NMDA receptor antagonist, contributing to its neurological effects.[5] The key takeaway for researchers is that a simple methyl group addition transforms the parent scaffold into a potent CNS agent.

Guaifenesin: The Expectorant Analog

Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol) is widely used as an expectorant to relieve chest congestion.[7][8] Its primary mechanism is thought to involve the stimulation of gastric mucosa, which triggers a parasympathetic reflex (the "gastro-pulmonary reflex") that increases the volume and reduces the viscosity of secretions in the respiratory tract.[8][9] This makes mucus easier to expel. Interestingly, some research also points to potential muscle relaxant and anticonvulsant properties, possibly through NMDA receptor antagonism, linking its activity profile back to Mephenesin.[10]

Chlorphenesin: The Antimicrobial and Relaxant Analog

Chlorphenesin (3-(4-chlorophenoxy)-1,2-propanediol) exhibits broad-spectrum antifungal and antibacterial properties.[11][12] Its carbamate ester is also a centrally-acting muscle relaxant.[11][13] While its exact mechanism is not fully defined, it is known to act on the CNS rather than directly on skeletal muscle, likely by modulating inhibitory neurotransmission, possibly through the enhancement of GABA.[11][13]

Proposed Research Applications & Experimental Workflows

The established activities of its analogs strongly suggest that this compound is an ideal starting point for discovery campaigns. Below are proposed applications and validated workflows.

Application 1: Development of Novel Centrally-Acting Skeletal Muscle Relaxants

Scientific Rationale: The proven efficacy of Mephenesin and Chlorphenesin carbamate demonstrates that the aryl glyceryl ether core can effectively cross the blood-brain barrier and modulate neuronal activity. By synthesizing a library of novel analogs with varying substitutions on the phenyl ring, researchers can explore SAR to identify compounds with improved potency, selectivity, and pharmacokinetic profiles. Potential targets include GABA-A and NMDA receptors.[5][6]

Figure 2: Workflow for screening novel skeletal muscle relaxants.

Experimental Protocol: In Vivo Assessment using the Rotarod Test

This protocol provides a self-validating system to assess the motor-impairing effects of a compound, a reliable indicator of central muscle relaxant activity.

-

Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) to the testing room for at least 1 hour before the experiment.

-

Baseline Training:

-

Place mice on the rotarod apparatus (e.g., Ugo Basile 7650) set to a constant speed (e.g., 4 RPM) for 60 seconds.

-

Begin the accelerating protocol (e.g., 4 to 40 RPM over 5 minutes).

-

Record the latency to fall for each mouse. Repeat this three times with a 15-minute inter-trial interval. The average of the last two trials serves as the baseline. Causality: This training phase ensures that any subsequent impairment is due to the compound, not a lack of familiarity with the apparatus.

-

-

Compound Administration:

-

Prepare the test compound (a novel this compound derivative) in a suitable vehicle (e.g., 10% DMSO, 10% Tween-80 in saline).

-

Administer the compound via intraperitoneal (IP) injection at a predetermined dose (e.g., 10, 30, 100 mg/kg). Administer vehicle to the control group.

-

-

Post-Dose Testing:

-

At peak effect time (e.g., 30 minutes post-injection), place the mice back on the rotarod and repeat the accelerating protocol.

-

Record the latency to fall.

-

-

Data Analysis:

-

Calculate the percentage of maximal possible effect (%MPE) or simply compare the post-drug latency to the baseline latency.

-

A significant decrease in the time spent on the rod compared to the vehicle control group indicates motor impairment and potential muscle relaxant properties.

-

Application 2: Discovery of Novel Antimicrobial Agents

Scientific Rationale: this compound and its chlorinated analog, Chlorphenesin, are known to possess antimicrobial properties.[1][11] This provides a strong basis for a medicinal chemistry program aimed at developing more potent or spectrum-specific antimicrobial agents. Modifications could be designed to enhance membrane disruption or inhibit key microbial enzymes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This is a gold-standard, self-validating method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Microorganism Preparation:

-

Culture a target bacterial strain (e.g., Staphylococcus aureus ATCC 29213) or fungal strain (e.g., Candida albicans ATCC 90028) in appropriate broth overnight at 37°C.

-

Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL. Causality: A standardized inoculum is critical for reproducibility and ensures results are comparable across experiments.

-

-

Compound Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi). The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the standardized microorganism suspension to each well, bringing the final volume to 100 µL.

-

Include a positive control (microorganism + broth, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Result Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density at 600 nm with a plate reader. Trustworthiness: The clear, binary endpoint (growth/no growth) and the inclusion of controls make this a robust and trustworthy assay.

-

Proposed Mechanism of Action: A Unifying Hypothesis

Based on the activities of its analogs, a plausible hypothesis is that derivatives of this compound can be designed to modulate inhibitory and excitatory neurotransmission in the CNS.

Figure 3: Hypothesized CNS targets for derivatives of this compound.

This model suggests two primary avenues for therapeutic intervention:

-

Enhancing Inhibition: Derivatives could be designed to act as positive allosteric modulators of the GABA-A receptor, similar to benzodiazepines, leading to muscle relaxation and sedation.

-

Reducing Excitation: Derivatives could act as antagonists at the NMDA receptor, blocking the action of the excitatory neurotransmitter glutamate, which could confer muscle relaxant and neuroprotective properties.

Conclusion

This compound is far more than a simple cosmetic ingredient. It is a validated chemical scaffold that serves as the parent structure for multiple clinically effective drugs. Its potential for derivatization, combined with the clear structure-activity relationships demonstrated by its analogs, makes it a highly attractive starting point for drug discovery programs targeting skeletal muscle disorders, respiratory conditions, and microbial infections. The experimental workflows provided herein offer robust, validated pathways for researchers to begin exploring the vast therapeutic potential of this versatile molecule.

References

- 1. CAS 538-43-2: this compound | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C9H12O3 | CID 10857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is Mephenesin used for? [synapse.patsnap.com]

- 5. Mephenesin - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Mephenesin? [synapse.patsnap.com]

- 7. What is the mechanism of Guaifenesin? [synapse.patsnap.com]

- 8. Guaifenesin - Wikipedia [en.wikipedia.org]

- 9. Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Guaifenesin | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Chlorphenesin | C9H11ClO3 | CID 7697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. atamankimya.com [atamankimya.com]

- 13. What is the mechanism of Chlorphenesin Carbamate? [synapse.patsnap.com]

An In-Depth Technical Guide to the Biological Activity of 3-Phenoxy-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the potential biological activities of 3-Phenoxy-1,2-propanediol. Drawing upon evidence from structurally related compounds and established pharmacological screening methodologies, this document serves as a roadmap for researchers seeking to explore the therapeutic potential of this molecule. While direct experimental data on this compound is limited, its structural similarity to known centrally acting muscle relaxants and the observed anti-inflammatory properties of a substituted analog provide a strong rationale for investigating its pharmacological profile.

Introduction: Unveiling the Potential of this compound

This compound, a member of the glycerol ether class of compounds, is currently utilized in the cosmetic and pharmaceutical industries as a solvent, preservative, and fragrance ingredient.[1][2][3] Its chemical structure, characterized by a phenoxy group attached to a propanediol backbone, bears a striking resemblance to established therapeutic agents, suggesting a yet-unexplored pharmacological potential. This guide will focus on two primary areas of investigation: its prospective role as a centrally acting muscle relaxant and its potential as an anti-inflammatory agent.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 538-43-2 | [4] |

| Molecular Formula | C₉H₁₂O₃ | [4] |

| Molecular Weight | 168.19 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Solubility | Soluble in water and various organic solvents | [3] |

The Centrally Acting Muscle Relaxant Hypothesis: A Structural Analogy

The structural architecture of this compound is closely related to mephenesin and guaifenesin, two well-characterized centrally acting muscle relaxants.[5][6] This structural kinship forms the basis of the hypothesis that this compound may exert similar pharmacological effects.

Mephenesin and Guaifenesin: A Mechanistic Precedent

Mephenesin is believed to exert its muscle relaxant effects by depressing polysynaptic reflexes in the spinal cord and brainstem.[7] While its exact mechanism is not fully elucidated, it is thought to potentiate the inhibitory action of the neurotransmitter GABA.[8] Guaifenesin, also known as glyceryl guaiacolate, is another centrally acting muscle relaxant that is thought to depress or block nerve impulse transmission at the internuncial neuron level of the subcortical areas of the brain, brain stem, and spinal cord.[6] Some contemporary research also suggests that guaifenesin may act as an NMDA receptor antagonist, contributing to its muscle relaxant and anticonvulsant effects.[9]

Given these precedents, it is plausible that this compound interacts with similar neuronal pathways to induce muscle relaxation.

Experimental Workflow for Assessing Muscle Relaxant Activity

The following diagram outlines a typical workflow for evaluating the potential muscle relaxant properties of a test compound like this compound.

Caption: Experimental workflow for evaluating muscle relaxant activity.

Detailed Protocol: In Vivo Assessment of Muscle Relaxant Activity in Mice

This protocol describes a series of behavioral tests to assess the muscle relaxant effects of this compound in mice.

1. Animals:

-

Male Swiss albino mice (20-25 g) are used.

-

Animals are housed under standard laboratory conditions with free access to food and water.

2. Drug Preparation and Administration:

-

This compound is dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80).

-

The test compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., diazepam) are included.

3. Behavioral Assessments (30 minutes post-administration):

a. Inclined Plane Test:

- Place the mouse on a plane inclined at a 60° angle.

- Observe the ability of the mouse to remain on the plane for at least 30 seconds.

- A failure to remain on the plane indicates muscle relaxation.

b. Rota-rod Test:

- Place the mouse on a rotating rod (e.g., 2.5 cm diameter, rotating at 10 rpm).

- Measure the time the mouse is able to stay on the rod (fall-off time).

- A decreased fall-off time compared to the control group suggests impaired motor coordination and muscle relaxation.

c. Grip Strength Test:

- Allow the mouse to grasp a horizontal wire with its forepaws.

- Gently pull the mouse by its tail until it releases the wire.

- The force required to make the mouse release the wire is measured using a grip strength meter.

- A decrease in grip strength indicates muscle weakness.

4. Data Analysis:

-

Compare the performance of the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

A dose-dependent decrease in performance in these tests is indicative of muscle relaxant activity.

The Anti-Inflammatory Hypothesis: Insights from a Substituted Analog

A study on 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol, a structurally related compound, has demonstrated significant anti-inflammatory properties.[10] This derivative was found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages.[10] The mechanism of action was attributed to the suppression of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[10]

Key Inflammatory Signaling Pathways

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS).[8]

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

MAPK Signaling Pathway: The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli. The three main MAPK families are ERK, JNK, and p38. Activation of these pathways leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators.[11]

Caption: Generalized overview of the MAPK signaling pathway in inflammation.

Experimental Workflow for Assessing Anti-Inflammatory Activity

The following workflow illustrates the steps to investigate the potential anti-inflammatory effects of this compound.

Caption: Experimental workflow for evaluating anti-inflammatory activity.

Detailed Protocol: In Vitro LPS-Induced Nitric Oxide Production Assay

This protocol details a common in vitro method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide production in macrophages.[12]

1. Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

2. Compound Treatment and LPS Stimulation:

-

Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

3. Nitric Oxide Measurement (Griess Assay):

-

After the 24-hour incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

4. Cell Viability Assay (MTT Assay):

-

To ensure that the observed reduction in NO production is not due to cytotoxicity, perform a concurrent MTT assay.

-

After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

5. Data Analysis:

-

Calculate the percentage of inhibition of NO production for each concentration of the test compound compared to the LPS-stimulated control.

-

Determine the IC₅₀ value (the concentration that inhibits 50% of NO production).

-

Express cell viability as a percentage of the vehicle control.

Detailed Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory activity of a compound.[13][14][15][16]

1. Animals:

-

Male Wistar rats (150-200 g) are used.

-

Animals are fasted overnight before the experiment with free access to water.

2. Drug Preparation and Administration:

-

This compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Administer the test compound orally (p.o.) at different doses one hour before the carrageenan injection. A vehicle control group and a positive control group (e.g., indomethacin) are included.

3. Induction of Edema:

-

Inject 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.

5. Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point.

-

Calculate the percentage inhibition of edema for each treated group compared to the control group using the following formula: % Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100

-

Analyze the data using appropriate statistical methods to determine the significance of the anti-inflammatory effect.

Metabolism and Toxicology

Toxicological data from PubChem indicates that this compound is an eye irritant and, in oral lethal-dose studies in mice, causes flaccid paralysis and respiratory depression.[4] The reported oral LD₅₀ in mice is 2650 mg/kg.[18]

Conclusion and Future Directions

The structural similarity of this compound to known centrally acting muscle relaxants and the demonstrated anti-inflammatory activity of a substituted analog provide a compelling rationale for the systematic investigation of its biological activities. This guide has outlined the key hypotheses, potential mechanisms of action, and detailed experimental protocols to facilitate such research.

Future studies should focus on:

-

Directly assessing the muscle relaxant and anti-inflammatory properties of this compound using the in vivo and in vitro models described.

-

Elucidating the precise mechanism of action by investigating its interaction with relevant receptors and signaling pathways.

-

Conducting comprehensive pharmacokinetic and metabolic studies to understand its absorption, distribution, metabolism, and excretion.

-

Performing detailed toxicological evaluations to establish a safety profile.

Through a rigorous and systematic approach, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel therapeutic agents for the management of muscle spasms and inflammatory conditions.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. guidechem.com [guidechem.com]

- 3. CAS 538-43-2: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C9H12O3 | CID 10857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rmtcnet.com [rmtcnet.com]

- 6. Skeletal Muscle Relaxants for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 7. scispace.com [scispace.com]

- 8. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Some studies on peripheral actions of mephenesin, methocarbamol and diazepam - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol suppresses inflammatory responses via inhibition of multiple kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Guaifenesin (OTC) – Rat Guide [ratguide.com]

- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. criver.com [criver.com]

- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 15. carrageenan induced paw: Topics by Science.gov [science.gov]

- 16. researchgate.net [researchgate.net]

- 17. frontiersin.org [frontiersin.org]

- 18. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Synthetic Versatility of 3-Phenoxy-1,2-propanediol: A Guide to its Application in Chemical Synthesis

Introduction: Unveiling the Potential of a Key Synthetic Intermediate

3-Phenoxy-1,2-propanediol is a bifunctional organic molecule that has garnered significant attention in the realms of pharmaceutical and materials science. Its structure, featuring a phenoxy group and a 1,2-diol moiety, imparts a unique combination of properties that make it a valuable precursor in a variety of chemical transformations. This guide provides an in-depth exploration of the experimental protocols for utilizing this compound in the synthesis of key molecular scaffolds, with a particular focus on its role in the development of beta-adrenergic blocking agents (beta-blockers). The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded framework for leveraging the synthetic potential of this versatile compound.

Physicochemical Properties and Safety Considerations

Before embarking on any synthetic protocol, a thorough understanding of the physical and chemical properties of this compound is paramount. This knowledge informs the choice of reaction conditions, solvents, and purification methods.

| Property | Value |

| Molecular Formula | C₉H₁₂O₃[1][2] |

| Molecular Weight | 168.19 g/mol [1][2] |

| Appearance | White to light yellow powder or crystal[2] |

| CAS Number | 538-43-2[1][2] |

Safety Precautions: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with copious amounts of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Core Synthetic Applications of this compound

The reactivity of this compound is centered around its two hydroxyl groups, which can undergo a variety of chemical transformations. This section details the experimental protocols for its synthesis and its application in the preparation of key derivatives.

Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of phenol with a suitable three-carbon synthon, such as glycidol or 3-chloro-1,2-propanediol. The reaction with 3-chloro-1,2-propanediol is a Williamson ether synthesis, a robust and widely used method for forming ether linkages.

Reaction Scheme:

Caption: Williamson Ether Synthesis of this compound.

Materials:

-

Phenol

-

3-Chloro-1,2-propanediol

-

Sodium hydroxide (NaOH)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in DMF.

-

Add sodium hydroxide (1.1 eq) portion-wise to the solution and stir at room temperature for 30 minutes to form the sodium phenoxide.

-

To this mixture, add 3-chloro-1,2-propanediol (1.05 eq) dropwise.

-

Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Protocol 2: Synthesis of β-Blockers via Epoxidation and Amine Addition

A primary application of this compound is as a precursor to β-blockers.[3][4] This is a two-step process involving the conversion of the diol to its corresponding epoxide (phenyl glycidyl ether), followed by the ring-opening of the epoxide with an appropriate amine.[3]

Workflow for β-Blocker Synthesis:

Caption: General workflow for the synthesis of β-blockers.

Step 2a: Synthesis of Phenyl Glycidyl Ether